2,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
Overview
Description
2,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a useful research compound. Its molecular formula is C18H15NO5 and its molecular weight is 325.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.09502258 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular interactions crucial for the molecule's stability (Anuradha et al., 2012).
Antioxidant Properties
- Salicylic acid derivatives, including compounds similar to 2,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, have been explored for their antioxidant properties. They are known for their role in preventing diseases like cancer or coronary heart disease (Poojari et al., 2016).
Antihyperglycemic Agents
- Coumarin derivatives containing pyrazole and indenone rings, similar in structure to this compound, have been synthesized and shown to exhibit antihyperglycemic and antioxidant activities (Kenchappa et al., 2017).
Nucleophilic Reactivity
- A study on 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a compound with structural similarities, showed diverse nucleophilic reactivity leading to novel compounds with potential biological activity (Ali et al., 2020).
Anticholinesterase Activity
- N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, structurally related to this compound, were synthesized and found to have significant activity against acetylcholinesterase, indicating potential therapeutic applications (Ghanei-Nasab et al., 2016).
Antimicrobial and Anticancer Activity
- A study utilized 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal to construct various heterocyclic systems. These systems, including compounds with structural similarities to this compound, demonstrated variable antimicrobial and anticancer activities (Ibrahim et al., 2022).
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-oxochromen-6-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-13-5-6-14(16(10-13)23-2)18(21)19-12-4-7-15-11(9-12)3-8-17(20)24-15/h3-10H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUYDFQOCAUPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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